molecular formula C10H12Cl2FN B2776022 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2470439-30-4

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No.: B2776022
CAS No.: 2470439-30-4
M. Wt: 236.11
InChI Key: LDLSZVNJEXUDIK-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride is a chemical compound with the molecular formula C10H11ClFN.ClH. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activity. This compound is often used in research and development within the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

    Halogenation: Introduction of chlorine and fluorine atoms into the structure.

    Cyclization: Formation of the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas with a palladium catalyst.

    Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which are valuable intermediates in the synthesis of pharmaceuticals.

Scientific Research Applications

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline
  • 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
  • 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Uniqueness

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLSZVNJEXUDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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